Geniposidic acid

Catalog No.
S528806
CAS No.
27741-01-1
M.F
C16H22O10
M. Wt
374.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geniposidic acid

CAS Number

27741-01-1

Product Name

Geniposidic acid

IUPAC Name

7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C16H22O10

Molecular Weight

374.34 g/mol

InChI

InChI=1S/C16H22O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h1,5,7,9-13,15-21H,2-4H2,(H,22,23)

InChI Key

ZJDOESGVOWAULF-UHFFFAOYSA-N

SMILES

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO

Solubility

Soluble in DMSO

Synonyms

Geniposidic acid

Canonical SMILES

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO

Isomeric SMILES

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO

Description

The exact mass of the compound Geniposidic acid is 374.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282171. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Inflammatory Properties

Studies suggest geniposidic acid possesses anti-inflammatory properties. Research has investigated its effects on Porphyromonas gingivalis, a bacterium linked to gum disease . The study found geniposidic acid suppressed inflammatory responses in human gingival epithelial cells, suggesting its potential role in treating gum disease.

Antioxidant Activity

Geniposidic acid exhibits antioxidant properties, which might help protect cells from damage caused by free radicals. A study published in Biomedical Dermatology explored the effects of geniposidic acid on human keratinocytes (skin cells) exposed to UVB radiation . The results indicated geniposidic acid reduced oxidative stress, DNA damage, and apoptotic cell death, suggesting its potential use in cosmetics for sun protection.

Anti-Aging Effects

Recent research delves into geniposidic acid's potential anti-aging effects. A study published in Molecules explored geniposidic acid derivatives and their impact on yeast lifespan . The study identified a geniposidic acid derivative that extended the lifespan of yeast by regulating autophagy (cellular recycling process) and antioxidative stress responses. This research paves the way for further investigation into geniposidic acid's anti-aging properties in more complex organisms.

Tissue Fixation

Geniposidic acid's unique structure makes it a potential candidate for collagen crosslinking. A study published in Wiley Periodicals explored the use of geniposidic acid's aglycone form (GA) for fixing collagenous tissues . The findings suggest GA reacts with collagen, potentially offering a natural alternative for fixing tissues in medical applications such as bioprosthetic devices.

Geniposidic acid is a natural chemical compound classified as an iridoid glycoside. It is predominantly found in various plants, notably in Gardenia jasminoides and Eucommia ulmoides . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidative, and neuroprotective effects. Structurally, geniposidic acid consists of a glucose moiety linked to an iridoid aglycone, which contributes to its pharmacological properties .

That can modify its structure and enhance its biological activity. One notable reaction is esterification, which has been shown to improve the compound's effectiveness in antiaging applications. For instance, derivatives of geniposidic acid have been synthesized through reactions involving N,N′-dicyclohexylcarbodiimide and dimethylaminopyridine in isoamyl alcohol, leading to compounds with enhanced bioactivity . Additionally, geniposidic acid can react with free radicals, demonstrating its potential as an antioxidant .

Geniposidic acid exhibits a wide range of biological activities, making it a subject of extensive research:

  • Antioxidant Activity: It has been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase .
  • Anti-inflammatory Effects: Geniposidic acid can inhibit inflammatory pathways, providing protective effects against various inflammatory diseases .
  • Neuroprotective Properties: Research indicates that it may protect neuronal cells from oxidative damage and apoptosis .
  • Antiaging Effects: Studies have demonstrated that geniposidic acid derivatives can extend the lifespan of yeast cells by inducing autophagy and reducing oxidative stress .

The synthesis of geniposidic acid can be achieved through both natural extraction and chemical methods:

  • Natural Extraction: Geniposidic acid is typically isolated from plant sources using chromatographic techniques. The extraction process involves solvents like methanol and hydrochloric acid to purify the compound from plant materials .
  • Chemical Synthesis: Various synthetic routes have been developed to produce geniposidic acid derivatives. One such method involves the reaction of geniposidic acid with acylating agents under specific conditions to generate modified compounds with enhanced biological activity .

Geniposidic acid has several applications in different fields:

  • Pharmaceuticals: Due to its diverse pharmacological properties, it is explored for developing new therapeutic agents for conditions like inflammation, neurodegeneration, and aging-related disorders .
  • Cosmetics: Its antioxidative properties make it a valuable ingredient in anti-aging skincare products .
  • Food Industry: Geniposidic acid is also studied for its potential health benefits when incorporated into functional foods.

Studies have investigated the interactions of geniposidic acid with various biological systems:

  • Cellular Interactions: Research has shown that geniposidic acid can modulate intracellular signaling pathways such as the AKT/NRF2 pathway, which is crucial for cellular defense against oxidative stress .
  • Drug Interactions: Interaction studies suggest that geniposidic acid may enhance the efficacy of other therapeutic agents when used in combination, particularly in antioxidant therapies .

Geniposidic acid shares structural similarities with other iridoid glycosides and terpenoids. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
GeniposideIridoid glycosidePrecursor to geniposidic acid; found in similar plants.
LoganinIridoid glycosideExhibits neuroprotective effects; structurally related.
CatalpolIridoid glycosideKnown for its anti-inflammatory properties; similar bioactivity.
HarpagosideIridoid glycosideUsed for anti-inflammatory purposes; different aglycone structure.

Geniposidic acid's uniqueness lies in its specific biological activities and its ability to undergo structural modifications that enhance its efficacy, setting it apart from other similar compounds. Its potent antioxidative and anti-inflammatory properties are particularly noteworthy compared to its counterparts.

Geniposidic acid (C₁₆H₂₂O₁₀) is characterized by a cyclopenta[c]pyran core fused to a β-D-glucopyranosyl moiety. Its systematic IUPAC name is (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid . Key identifiers include:

PropertyValue
Molecular FormulaC₁₆H₂₂O₁₀
Molecular Weight374.34 g/mol
CAS Registry Number27741-01-1
Other IdentifiersCHEMBL460031, DTXSID40182091

Synonyms include geniposidate and 1-(β-D-glucopyranosyloxy)-7-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid .

Natural Occurrence and Biosynthetic Origins

Geniposidic acid is predominantly found in plants of the Rubiaceae and Eucommiaceae families:

Primary Plant Sources

Plant SpeciesTissueReference
Gardenia jasminoidesFruits, Flowers
Eucommia ulmoidesBark, Leaves
Ixora chinensisStem, Root Bark

Biosynthetic Pathway

  • Precursor Formation: Derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, yielding isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) .
  • Iridoid Skeleton Assembly: Enzymatic cyclization of 8-oxogeranial forms the iridoid backbone, which undergoes hydroxylation and glycosylation .
  • Late-Stage Modifications: Methylation and oxidation at specific positions yield geniposidic acid, often co-occurring with related iridoids like geniposide .

Key enzymes involved include iridoid synthase (ISY) and UDP-glucosyltransferases (UGTs), which catalyze glycosylation .

Historical Context and Discovery

  • Initial Isolation: First identified in 1975 from Gardenia jasminoides cell cultures during investigations into iridoid biosynthesis .
  • Structural Elucidation: Early nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies confirmed its glucosylated iridoid structure .
  • Taxonomic Expansion: Subsequent discoveries in Eucommia ulmoides (1990s) and Ixora species (2019) broadened its known natural distribution .

Geniposidic acid biosynthesis in plant systems occurs through well-characterized terpenoid metabolic pathways that have been extensively studied in Gardenia jasminoides and related species [1] [2]. The endogenous production of this iridoid compound involves multiple interconnected biosynthetic routes that converge to form the characteristic iridoid skeleton.

Primary Biosynthetic Pathways

The biosynthesis of geniposidic acid initiates through two major metabolic pathways: the mevalonate pathway and the methylerythritol phosphate pathway [3] [4]. In the mevalonate pathway, acetyl-coenzyme A serves as the initial substrate, undergoing sequential reactions catalyzed by hydroxymethylglutaryl-coenzyme A reductase, mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase [5]. The methylerythritol phosphate pathway, occurring in plastids, begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase [4].

Transcriptome analysis of Gardenia jasminoides has identified 15 unigenes encoding 1-deoxy-D-xylulose-5-phosphate synthase and seven unigenes encoding 1-deoxy-D-xylulose-5-phosphate reductoisomerase, demonstrating the critical role of these enzymes in iridoid biosynthesis [4]. Additionally, 14 unigenes encoding geranyl diphosphate synthase and 14 unigenes encoding iridoid synthase have been characterized, highlighting the complexity of the biosynthetic machinery [4].

Iridoid-Specific Enzymatic Steps

The formation of the iridoid skeleton represents a specialized branch of terpenoid metabolism. Geraniol serves as the key intermediate, generated by geraniol synthase from geranyl diphosphate [6] [7]. Subsequently, geraniol 10-hydroxylase, a cytochrome P450 enzyme, converts geraniol to 10-hydroxygeraniol, which undergoes further oxidation to produce the aldehyde intermediate [6].

The cyclization step, catalyzed by iridoid synthase, forms the characteristic cyclopentane ring system of iridoids [7] [8]. This enzyme exhibits remarkable specificity for the 10-oxogeranial substrate and generates the iridoid skeleton through a complex cyclization mechanism [3]. Following cyclization, 7-deoxyloganetin glucosyltransferase catalyzes the attachment of glucose to form 7-deoxyloganin [8].

Tissue-Specific Expression Patterns

Gene expression analysis reveals distinct tissue-specific patterns for geniposidic acid biosynthetic enzymes [7] [9]. The expression levels of genes in the specific pathway of geniposide biosynthesis are significantly higher in flower buds compared to leaves, correlating with the organ accumulation pattern of this compound [7]. Promoter regions of geraniol synthase, iridoid synthase, and geniposidic acid methyltransferase contain multiple MYB-binding sites, indicating transcriptional regulation by MYB transcription factors [7].

Three candidate MYB transcription factors have been identified as regulators of geniposidic acid biosynthesis: GjMYB23 as a potential positive regulation factor, and GjMYB31 and GjMYB73 as negative regulation factors [7]. This regulatory network demonstrates the sophisticated control mechanisms governing iridoid biosynthesis in plant tissues.

Developmental Stage Influence

The accumulation of geniposidic acid varies significantly across different developmental stages of Gardenia jasminoides fruits [4] [10]. The highest cumulative amount of geniposide reaches 2.035% during the unripe-fruit period, indicating peak biosynthetic activity during early fruit development [4]. Transcriptome analysis during fruit development has revealed that expression levels of differentially expressed genes encoding geranylgeranyl diphosphate synthase are highly correlated with geniposide biosynthesis and content accumulation [4].

Laboratory Synthesis Strategies

Laboratory synthesis of geniposidic acid encompasses diverse chemical and enzymatic approaches that aim to replicate or enhance the natural biosynthetic processes. These strategies have been developed to address the growing demand for this bioactive compound in pharmaceutical and research applications.

Chemical Glycosylation Approaches

Chemical glycosylation represents the most widely employed strategy for laboratory synthesis of geniposidic acid and related iridoid glycosides [11] [12] [13]. These approaches focus on the formation of glycosidic bonds between carbohydrate donors and iridoid aglycone acceptors under controlled conditions.

Glycosyl Donor Activation Methods

Multiple glycosyl donor systems have been developed for iridoid glycoside synthesis [14] [15]. Glycosyl trifluoroacetimidates serve as highly reactive donors that can be activated with triflic acid at temperatures ranging from -20°C to 0°C [13]. These donors provide excellent stereochemical control, typically yielding 70-85% of the desired β-glycosidic linkage [12]. Glycosyl fluorides represent another important class of donors, activated using boron trifluoride etherate complex, though these systems often require lower temperatures (-78°C to 25°C) and may exhibit variable stereoselectivity [14].

Thioglycoside donors activated with N-iodosuccinimide and triflic acid have demonstrated superior yields (75-90%) and enhanced stereoselectivity for β-linkage formation [15]. The use of glycosyl ortho-alkynylbenzoate donors with gold(I) catalysts represents a more recent development, offering mild reaction conditions (0°C to 25°C) and good yields (65-85%) [12].

Protecting Group Strategies

Successful chemical glycosylation requires careful selection of protecting groups to control reactivity and selectivity [13]. Benzyl ethers are commonly employed for hydroxyl protection due to their stability under glycosylation conditions and ease of removal by hydrogenolysis [11]. Acetyl groups provide temporary protection and can be selectively removed under mild basic conditions [15].

The choice of protecting groups significantly influences both the efficiency of glycosylation and the subsequent deprotection steps [12]. For geniposidic acid synthesis, protecting group strategies must accommodate the sensitive iridoid skeleton while allowing selective glycosylation at the desired position [13].

Solid-Phase Synthesis Methods

Solid-phase glycosylation approaches have been developed to facilitate purification and enable automated synthesis [11] [13]. Polymer-supported glycosyl donors allow for efficient coupling reactions followed by simple filtration to remove excess reagents [14]. These methods typically achieve high selectivity and can be scaled for larger quantity production [12].

The use of resin-bound acceptors provides an alternative strategy, enabling multiple glycosylation cycles on the same solid support [13]. This approach is particularly valuable for the synthesis of complex oligoglycosides related to geniposidic acid [11].

Enzymatic Modification Techniques

Enzymatic approaches for geniposidic acid synthesis leverage the specificity and mild reaction conditions offered by biological catalysts [16] [17] [18]. These methods often provide superior selectivity compared to chemical approaches and operate under environmentally benign conditions.

β-Glucosidase-Mediated Transformations

β-Glucosidase enzymes have been extensively employed for the conversion of geniposide to genipin and related compounds [16] [17] [19]. Immobilized β-glucosidase systems using sodium alginate as the carrier matrix demonstrate enhanced stability and reusability [16]. Optimal reaction conditions for immobilized β-glucosidase include temperatures of 50-55°C, pH 4.5, and reaction times of 2.5 hours, achieving conversion rates up to 89% [16].

Two-phase aqueous-organic systems comprising ethyl acetate and sodium acetate buffer have been developed to improve product recovery and reduce enzyme inhibition [16]. In these systems, the product genipin is continuously extracted into the organic phase, preventing hydrolysis and byproduct formation [16]. The yield in two-phase systems reaches 63.08% with product purity exceeding 98% [16].

Recombinant β-glucosidase from Lactobacillus antri expressed in Escherichia coli demonstrates remarkable efficiency in geniposide biotransformation [18]. Using 0.5 μg/mL free recombinant enzyme, complete conversion of 0.4 mM geniposide occurs within 2 hours at 45°C and pH 6.0 [18]. The immobilized form of this enzyme successfully transforms geniposide in hot-water extracts of Gardenia fruits, making it applicable for industrial applications [18].

Glucosyltransferase Systems

Glucosyltransferase enzymes catalyze the reverse reaction, forming glycosidic bonds through the transfer of glucose from UDP-glucose donors [8]. The iridoid-specific glucosyltransferase UGT85A24 from Gardenia jasminoides exhibits remarkable specificity for iridoid aglycones [8]. This enzyme preferentially glucosylates the 1-O-hydroxyl group of 7-deoxyloganetin and genipin while showing negligible activity toward non-iridoid substrates [8].

The enzymatic activity of UGT85A24 requires UDP-glucose as the glucose donor and exhibits optimal activity at pH 7.0-8.0 and temperatures of 25-37°C [8]. Magnesium ions serve as essential cofactors, enhancing enzyme stability and catalytic efficiency [8]. The enzyme demonstrates high selectivity for the β-configuration of the glycosidic bond, consistent with the natural stereochemistry of geniposidic acid [8].

O-Methyltransferase Reactions

O-methyltransferase enzymes catalyze the final step in geniposide biosynthesis by methylating geniposidic acid [20] [2]. Two non-tandem geniposidic acid methyltransferase genes have been identified in Gardenia jasminoides, and both corresponding recombinant proteins can catalyze the conversion of geniposidic acid to geniposide [2]. These enzymes utilize S-adenosyl-L-methionine as the methyl donor and demonstrate species-specific activity [20] [2].

The methyltransferase reaction occurs under mild conditions (25-30°C, pH 7.5-8.5) and exhibits high substrate specificity for geniposidic acid [2]. Synteny analysis reveals that these methyltransferase genes are unique to Gardenia jasminoides, suggesting the existence of a Gardenia-specific geniposide biosynthetic pathway [2].

Multi-Enzyme Cascade Systems

Enzyme cascade reactions combine multiple enzymatic steps to achieve complete biosynthetic pathways in vitro [21] [22]. These systems require careful optimization of cofactor recycling, pH conditions, and enzyme ratios to maintain high overall efficiency [21]. Glucose dehydrogenase-based recycling systems have been successfully employed to regenerate NADH and NADPH cofactors required by various oxidoreductases in the pathway [21].

The development of cell-free biosynthetic systems enables precise control of reaction conditions and facilitates the incorporation of non-natural substrates [22]. These systems typically achieve 80-90% overall yields when properly optimized, though they remain limited to gram-scale production due to enzyme costs [21].

Semi-Synthetic Derivatization Methods

Semi-synthetic approaches for geniposidic acid preparation utilize readily available natural precursors, particularly geniposide, as starting materials [23] [24] [25]. These methods combine the advantages of natural product availability with chemical or enzymatic transformations to generate the desired compound.

Alkaline Hydrolysis Procedures

Alkaline hydrolysis represents the most straightforward semi-synthetic approach for converting geniposide to geniposidic acid [25] [26]. The reaction involves treatment of geniposide with sodium hydroxide solution at elevated temperatures to cleave the methyl ester group [25]. Optimal conditions include 0.1 M sodium hydroxide at temperatures ranging from 40°C to 80°C with reaction times of 6-12 hours [25].

The kinetics of alkaline hydrolysis follow first-order reaction mechanisms, with rate constants increasing exponentially with temperature [25]. At 80°C, complete conversion occurs within 6 hours, while lower temperatures require extended reaction times but may provide better selectivity [25]. The extraction rate of geniposidic acid from Eucommia ulmoides bark using alkaline hydrolysis can reach 95% [23].

Process optimization involves controlling pH values above 10.0 to ensure complete ester hydrolysis while minimizing degradation of the iridoid skeleton [26]. Water bath heating provides uniform temperature distribution and prevents local overheating that could lead to substrate decomposition [23] [25].

Microwave-Assisted Synthesis

Microwave-assisted methods significantly reduce reaction times and energy consumption compared to conventional heating [24]. The use of basic imidazolide ionic liquids, particularly 1-hexyl-3-methylimidazolium imidazolide, serves as both catalyst and extraction solvent [24]. Optimal conditions include ionic liquid concentrations of 0.4 mol/L, microwave power of 415 W, and irradiation times of 20 minutes [24].

Box-Behnken design optimization reveals that liquid-solid ratios of 15 mL/g provide optimal extraction efficiency [24]. Under these conditions, geniposidic acid yields reach 3.41 ± 0.17 μmol/g, representing significant improvement over conventional extraction methods [24]. The microwave-assisted process benefits from uniform heating and enhanced mass transfer rates [24].

Scanning electron microscopy and thermogravimetric analysis confirm that microwave treatment effectively disrupts plant cell structures, facilitating compound extraction [24]. The ionic liquid medium provides both basic conditions for hydrolysis and efficient solvation of the product [24].

Membrane Separation Techniques

Advanced membrane separation technologies have been integrated into semi-synthetic processes to improve product purity and process efficiency [23]. Ultrafiltration membranes effectively remove protein impurities and other macromolecules from crude extracts [23]. Optimal ultrafiltration conditions include operating pressures of 0.3 MPa, temperatures of 45°C, and flow rates of 70 L/min [23].

Nanofiltration membranes with 200-400 molecular weight cutoffs enable concentration of geniposidic acid while removing salts and small molecular impurities [23]. These membranes achieve concentration ratios exceeding 15-fold with inorganic ion clearance rates of 60-63% [23]. The nanofiltration process reduces the load on subsequent purification steps and extends resin service life [23].

Macroporous resin purification follows membrane separation to achieve final product purity [23]. H103 type resin demonstrates excellent adsorption capacity for geniposidic acid and enables effective separation from remaining impurities [23]. The combined membrane-resin process yields geniposidic acid with purity greater than 65% and overall extraction rates exceeding 2.5% [23].

Enzyme-Assisted Extraction

Cellulase-assisted extraction represents an environmentally friendly semi-synthetic approach [23] [27]. Cellulase addition facilitates cell wall breakdown and enhances compound release from plant tissues [23]. Optimal extraction conditions include cellulase concentrations of 0.2% (w/w), pH 4.5, temperatures of 50-60°C, and liquid-solid ratios of 12:1 [23].

The cellulase-assisted process achieves extraction rates up to 95.8% with significantly reduced extraction times compared to conventional methods [23]. Multiple extraction cycles can be performed with the same enzyme preparation, improving process economics [27]. The enzyme treatment is compatible with subsequent membrane separation and purification steps [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

374.12129689 g/mol

Monoisotopic Mass

374.12129689 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

27741-01-1

Wikipedia

Geniposidic_acid

Dates

Last modified: 08-15-2023
1. Carrillo-Ocampo, D., Bazaldúa-Gómez, S., Bonilla-Barbosa, J.R., et al. Anti-inflammatory activity of iridoids and verbascoside isolated from Castilleja tenuiflora. Molecules 18(10), 12109-12118 (2013).
2. Kim, S.-J., Kim, K.-M., Park, J., et al. Geniposidic acid protects against D-galactosamine and lipopolysaccharide-induced hepatic failure in mice. J. Ethnopharmacol. 146(1), 271-277 (2013).
3. Nakamura, K., Hosoo, S., Yamaguchi, S., et al. Geniposidic acid upregulates atrial natriuretic peptide secretion and lowers blood pressure in spontaneously hypertensive rat. J. Funct. Foods 40, 634-638 (2018).

Explore Compound Types